2,6-二氨基-9-(2-羟乙氧甲基)嘌呤

描述

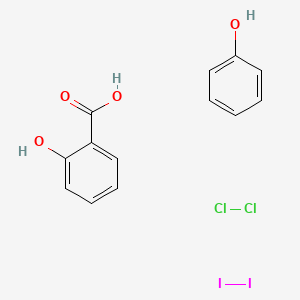

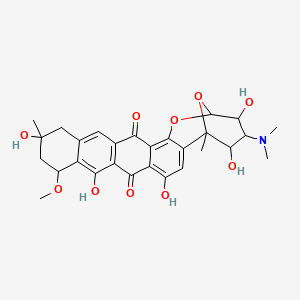

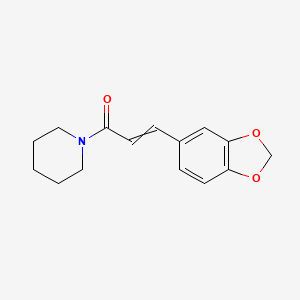

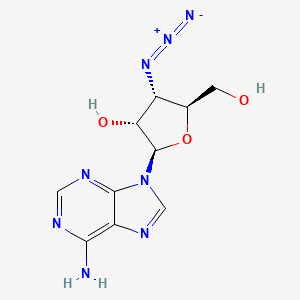

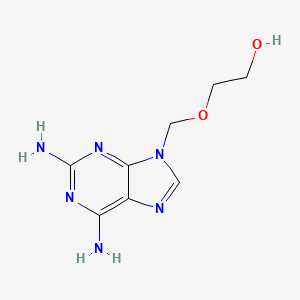

2,6-Diamino-9-(2-hydroxyethoxymethyl)purine belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6 . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine includes a pyrimidine ring fused to an imidazole ring . The structure also includes an amino group at position 6 . More detailed structural information, including 3D models, may be available in specialized chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine, such as its density, melting point, and boiling point, may be available in specialized chemical databases .科学研究应用

Medicine: Antiviral Drug Synthesis

This compound is a precursor in the synthesis of antiviral drugs like acyclovir . Acyclovir is used to treat infections caused by certain types of viruses. It works by decreasing the growth and spread of the herpes virus in the body, thus helping the immune system fight the infection.

Biotechnology: Enzyme Inhibition Studies

In biotechnology research, this compound has been used to study enzyme inhibition, particularly in the context of antitumor activities . It serves as a nonclassical antifolate, inhibiting enzymes that are crucial for nucleotide synthesis in rapidly dividing cells, such as cancer cells.

Chemistry: Pharmaceutical Intermediates

Chemically, “2-[(2,6-diaminopurin-9-yl)methoxy]ethanol” is utilized as an intermediate in the preparation of pharmaceutical compounds . Its structure allows for further chemical modifications, leading to the development of various pharmaceutical agents.

Pharmacology: Drug Metabolism and Pharmacokinetics

In pharmacological studies, the compound has been used to understand drug metabolism and pharmacokinetics . It has been involved in assays to determine its concentration in human plasma and urine, which is crucial for understanding its behavior in the human body.

Environmental Science: Human Exposome Research

This compound has been identified as part of the human exposome . The exposome encompasses all the environmental exposures an individual encounters and their impact on health. Studying such compounds can help understand environmental factors that contribute to diseases.

Analytical Chemistry: Development of Sensitive Detection Methods

It has been used in the development of sensitive and selective automated methods for the analysis of low concentrations in biological samples . This is essential for detecting trace amounts of drugs and their metabolites.

属性

IUPAC Name |

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H4,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMCRCLIPQDIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1COCCO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207993 | |

| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |

CAS RN |

59277-86-0 | |

| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-134U | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5WML1YR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine (A134U)?

A1: A134U itself doesn't directly interact with a target. It acts as a prodrug, meaning it is converted into the active antiviral agent acyclovir (ACV) within the body []. This conversion is primarily catalyzed by the enzyme adenosine deaminase []. Acyclovir then exerts its antiviral effect by inhibiting viral DNA polymerase, ultimately hindering viral replication.

Q2: How does oral administration of A134U compare to acyclovir in terms of achieving therapeutic levels of the active drug?

A2: Studies in dogs and rats have shown that oral administration of A134U results in higher plasma concentrations and total urinary recoveries of acyclovir compared to equivalent oral doses of acyclovir itself []. This suggests that A134U could be a more effective method for delivering acyclovir orally.

Q3: What is the metabolic fate of A134U in the body?

A3: Following oral administration, A134U is primarily converted to acyclovir, with the majority of the absorbed dose being recovered in the urine as acyclovir [, ]. A smaller proportion is excreted unchanged as A134U, and only a negligible amount is metabolized into inactive compounds.

Q4: Are there any known analytical methods for quantifying A134U?

A4: Yes, a single-tube radioimmunoassay has been developed for the specific and sensitive quantification of A134U in biological samples [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。